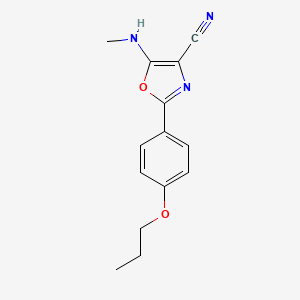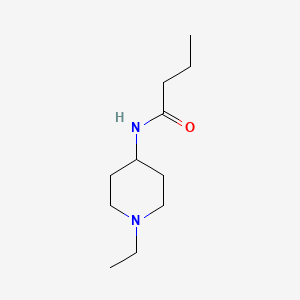![molecular formula C14H13ClN2O3S B4730122 4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4730122.png)
4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide
Übersicht
Beschreibung
4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide, also known as CB-30865, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized using a specific method, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide exerts its antibacterial activity by inhibiting the activity of dihydropteroate synthase (DHPS), an enzyme that is involved in the synthesis of folate in bacteria. By inhibiting DHPS, this compound disrupts the folate synthesis pathway, leading to the inhibition of bacterial growth (Xu et al., 2013). This compound's mechanism of action in cancer cells is not yet fully understood, but it has been reported to induce apoptosis and inhibit cell proliferation (Wang et al., 2016).
Biochemical and Physiological Effects:
This compound has been reported to have selective toxicity against bacteria, with no significant toxic effects on mammalian cells (Xu et al., 2013). In cancer cells, this compound has been reported to induce apoptosis and inhibit cell proliferation, indicating its potential as a therapeutic agent for cancer treatment (Wang et al., 2016).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide is its selective toxicity against bacteria, making it a potential candidate for the development of new antibacterial agents. However, its potential use as a therapeutic agent for cancer treatment is limited by its low solubility and poor bioavailability (Wang et al., 2016). Additionally, further studies are needed to fully understand its mechanism of action in cancer cells and to optimize its pharmacological properties.
Zukünftige Richtungen
Future research on 4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide could focus on optimizing its pharmacological properties, such as improving its solubility and bioavailability, to enhance its potential as a therapeutic agent for cancer treatment. Additionally, further studies could investigate its potential use as a lead compound for the development of new antibacterial agents. Finally, the mechanism of action of this compound in cancer cells could be further elucidated to better understand its potential as a therapeutic agent.
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for cancer treatment and antibacterial agents.
Wissenschaftliche Forschungsanwendungen
4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide has been studied for its potential applications in various scientific fields. It has been reported to have antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae (Xu et al., 2013). This compound has also been studied for its potential use as a therapeutic agent for cancer treatment. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research (Wang et al., 2016).
Eigenschaften
IUPAC Name |
4-[(2-chlorophenyl)methylsulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-13-4-2-1-3-11(13)9-21(19,20)17-12-7-5-10(6-8-12)14(16)18/h1-8,17H,9H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUYXNVGYTZJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-chloro-3-methylphenoxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4730043.png)
![N-[2-fluoro-4-({[3-(4-morpholinyl)propyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4730056.png)
![2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4730058.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4730071.png)
![N-butyl-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B4730074.png)
![4-methyl-2-[(2-phenoxyethyl)thio]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4730078.png)
![N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea](/img/structure/B4730081.png)

![N-[2-(4-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4730084.png)
![4-fluoro-N-({1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}methyl)benzamide](/img/structure/B4730088.png)
![5-({[3-(difluoromethyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl acetate](/img/structure/B4730105.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4730124.png)